5-(2-Amino-3-hydroxybutyl)-2-fluorobenzoic acid hydrochloride
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Overview
Description
5-(2-Amino-3-hydroxybutyl)-2-fluorobenzoic acid hydrochloride is a synthetic organic compound that features a unique combination of functional groups, including an amino group, a hydroxyl group, and a fluorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-3-hydroxybutyl)-2-fluorobenzoic acid hydrochloride typically involves multi-step organic reactions. One common approach is the amidomalonate synthesis, which involves the alkylation of a malonic ester derivative followed by hydrolysis and decarboxylation to yield the desired amino acid . Another method involves the reductive amination of an α-keto acid, which provides a straightforward route to the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Amino-3-hydroxybutyl)-2-fluorobenzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require catalysts like palladium or copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the amino group produces an amine.
Scientific Research Applications
5-(2-Amino-3-hydroxybutyl)-2-fluorobenzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in studies of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2-Amino-3-hydroxybutyl)-2-fluorobenzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, while the fluorinated aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Amino-3-hydroxybutyl)-2-furoic acid hydrochloride
- 5-(2-Amino-3-hydroxybutyl)-2-chlorobenzoic acid hydrochloride
Uniqueness
5-(2-Amino-3-hydroxybutyl)-2-fluorobenzoic acid hydrochloride is unique due to the presence of the fluorine atom on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its non-fluorinated analogs.
Biological Activity
5-(2-Amino-3-hydroxybutyl)-2-fluorobenzoic acid hydrochloride is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, synthesis, and potential applications, supported by data tables and relevant case studies.
Structural Overview
The molecular formula of this compound is C₉H₁₃ClFNO₃. The compound features a fluorobenzoic acid moiety with an amino and hydroxybutyl side chain, which contributes to its unique chemical reactivity and biological properties. The presence of functional groups such as the amino group (-NH₂) and the carboxylic acid group (-COOH) enhances its potential for various biological interactions.
Biological Activities
Research indicates that compounds with structural similarities to this compound exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds similar to this one have shown promising results against various bacterial strains.
- Anti-inflammatory Effects : The compound's structure may contribute to its ability to modulate inflammatory responses.
- Antiviral Properties : Preliminary studies suggest potential efficacy against viral infections, particularly in the context of hepatitis B virus (HBV) inhibition.
The following table summarizes some of the notable biological activities of related compounds:
Compound Name | Activity Type | Notable Findings |
---|---|---|
2-Amino-3-fluorobenzoic acid | Antibacterial | Exhibits significant antibacterial properties |
5-Fluoroanthranilic acid | Anti-inflammatory | Reduces inflammation in experimental models |
3-Hydroxybenzoic acid | Antiviral | Used as an intermediate in antiviral drug synthesis |
The mechanism of action for this compound is hypothesized to involve:
- Interaction with Enzymes : The carboxylic acid group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity.
- Cellular Uptake : The amino group may facilitate transport across cell membranes, enhancing bioavailability and efficacy in target tissues.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
-
Antiviral Activity Against HBV : A study found that structurally similar compounds demonstrated IC50 values in the nanomolar range against HBV polymerase, indicating strong antiviral potential .
Compound IC50 (nM) EC50 (nM) Activity Description Compound A 120 7.8 Inhibits HBV polymerase Compound B 31 Not reported Effective against HBV replication - Anti-inflammatory Properties : Research on related fluorinated benzoic acids showed a significant reduction in inflammatory markers in vitro, suggesting similar effects may be observed with this compound.
Properties
Molecular Formula |
C11H15ClFNO3 |
---|---|
Molecular Weight |
263.69 g/mol |
IUPAC Name |
5-(2-amino-3-hydroxybutyl)-2-fluorobenzoic acid;hydrochloride |
InChI |
InChI=1S/C11H14FNO3.ClH/c1-6(14)10(13)5-7-2-3-9(12)8(4-7)11(15)16;/h2-4,6,10,14H,5,13H2,1H3,(H,15,16);1H |
InChI Key |
NYSFZCMYDFOQIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CC1=CC(=C(C=C1)F)C(=O)O)N)O.Cl |
Origin of Product |
United States |
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